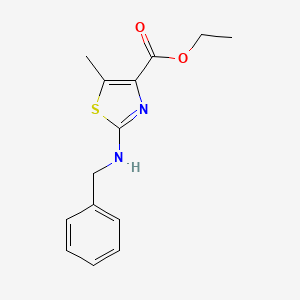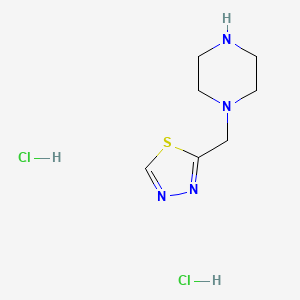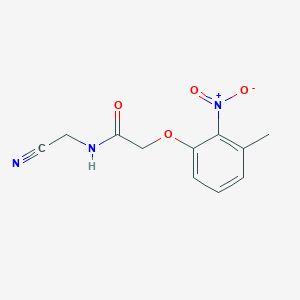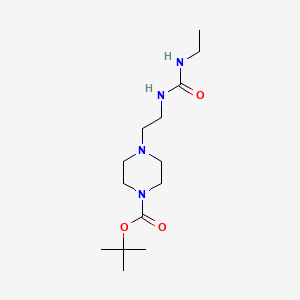
Tert-butyl 4-(2-(3-ethylureido)ethyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(2-(3-ethylureido)ethyl)piperazine-1-carboxylate is a synthetic compound used in various scientific experiments. It is also known as 1-Boc-piperazine .
Synthesis Analysis
Two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1), and, a hydrazide derivative tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) were synthesized and were characterized by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies .Molecular Structure Analysis
The structures of both 1 and 2 were further confirmed by single crystal X-ray diffraction analysis. The molecule of 1 is linear in shape with the ethyl acetate moiety adopting fully extended conformation, while the molecule of 2 is L-shaped with the molecule being twisted at the C10 atom .Chemical Reactions Analysis
1-Boc-piperazine undergoes Buchwald-Hartwig coupling reactions with aryl halides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C14H28N4O3 and a molecular weight of 300.403. The compound is also known as 1-Boc-piperazine, with an empirical formula of C9H18N2O2 and a molecular weight of 186.25 .Applications De Recherche Scientifique
Synthesis and Characterization
Research has been dedicated to synthesizing and characterizing derivatives similar to Tert-butyl 4-(2-(3-ethylureido)ethyl)piperazine-1-carboxylate. For instance, Kulkarni et al. (2016) synthesized two derivatives of N-Boc piperazine, including ester and hydrazide derivatives, and characterized them using various spectroscopic methods. The crystal structures were confirmed by X-ray diffraction analysis, revealing distinct molecular shapes and intermolecular interactions, which were further analyzed through Hirshfeld surface analysis and fingerprint plots (Kulkarni et al., 2016). This demonstrates the compound's versatility and the potential for further modifications to explore different biological activities.
Biological Evaluation
The synthesized derivatives were also evaluated for their biological activities. The study by Kulkarni et al. (2016) included testing for antibacterial and antifungal properties against several microorganisms. The compounds exhibited moderate activity, suggesting potential for further exploration in developing antimicrobial agents (Kulkarni et al., 2016). Another study by Sanjeevarayappa et al. (2015) synthesized a compound through condensation reactions and evaluated its antibacterial and anthelmintic activity, finding moderate efficacy in these applications (Sanjeevarayappa et al., 2015).
Molecular Structure Insights
The detailed molecular structure of similar compounds has been reported, providing insights into their potential interactions and functional capabilities. Mamat et al. (2012) reported the crystal and molecular structure of a tert-butyl piperazine-carboxylate, highlighting typical bond lengths and angles, which could inform the design of compounds with specific biological targets (Mamat et al., 2012).
Orientations Futures
The diverse biological activities of the compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring. Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery . This suggests potential future directions for the development and application of Tert-butyl 4-(2-(3-ethylureido)ethyl)piperazine-1-carboxylate and similar compounds in drug discovery and other scientific research.
Mécanisme D'action
Target of Action
Tert-butyl 4-(2-(3-ethylureido)ethyl)piperazine-1-carboxylate is a derivative of N-Boc piperazine . Piperazine derivatives have been found to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities
Mode of Action
The biological activities of compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules .
Biochemical Pathways
Piperazine derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Result of Action
It has been found to be moderately active against several microorganisms .
Propriétés
IUPAC Name |
tert-butyl 4-[2-(ethylcarbamoylamino)ethyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N4O3/c1-5-15-12(19)16-6-7-17-8-10-18(11-9-17)13(20)21-14(2,3)4/h5-11H2,1-4H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWPVHBKJAODNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCCN1CCN(CC1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxochromen-7-yl]oxypropanoate](/img/structure/B2567415.png)


![7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B2567420.png)
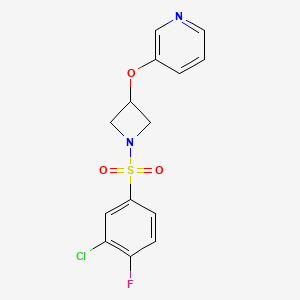

![(2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2567423.png)
![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2567426.png)
![4-((Benzo[d]thiazol-2-ylthio)methyl)thiazol-2-amine](/img/structure/B2567427.png)
![2-(2-(benzo[d][1,3]dioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B2567430.png)
